Product packaging for Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate(Cat. No.:CAS No. 1344821-52-8)

Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate

Cat. No.: B1454626
CAS No.: 1344821-52-8
M. Wt: 176.19 g/mol
InChI Key: HKOBWMSZLTYXJE-UHDJGPCESA-M
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Description

Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate ( 1344821-52-8) is a high-purity organosodium compound with the molecular formula C9H13NaO2 and a molecular weight of 176.19 g/mol . This chemical is classified as an enolate salt, characterized by its canonical SMILES structure of [O-]/C=C/C(C1CCCCC1)=O.[Na+] . It is supplied exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. As a specialized enolate, this compound serves as a versatile nucleophilic building block in organic synthesis and pharmaceutical research. Its structure features a resonance-stabilized anion, which is a powerful nucleophile for carbon-carbon bond-forming reactions, a fundamental transformation in constructing complex molecular architectures . The 3-oxoprop-1-en-1-olate (enolate) anion can react with various electrophiles at the α-carbon. The cyclohexyl substituent attached to the carbonyl group influences the compound's steric bulk and electronic properties, making it a valuable intermediate for exploring structure-activity relationships in drug discovery and for the synthesis of more complex carbonyl derivatives . Researchers utilize this sodium enolate in the development of novel chemical entities, where its reactivity may differ from analogous lithium enolates due to the distinct nature of the sodium counterion, a growing area of research in sustainable chemistry given sodium's natural abundance . Proper handling requires cold-chain transportation and storage to maintain product stability and integrity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NaO2 B1454626 Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate CAS No. 1344821-52-8

Properties

IUPAC Name

sodium;(E)-3-cyclohexyl-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h6-8,10H,1-5H2;/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOBWMSZLTYXJE-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C=C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)/C=C/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Enolate Formation from β-Diketone Precursors

The most straightforward approach to prepare this compound is by deprotonation of the corresponding β-diketone or β-ketoester precursor bearing the cyclohexyl substituent. This involves:

  • Dissolving the β-diketone precursor in an appropriate polar solvent such as ethanol or dimethyl sulfoxide (DMSO).
  • Adding a stoichiometric amount of sodium base, typically sodium hydride (NaH) or sodium methoxide (NaOMe), to abstract the acidic α-proton and form the sodium enolate salt.
  • The reaction is generally conducted under anhydrous and inert atmosphere conditions (nitrogen or argon) to prevent protonation or side reactions.
  • The mixture is stirred at room temperature or slightly elevated temperatures (reflux) for a specific time (usually 1–2 hours) until complete enolate formation is confirmed by spectroscopic methods.

This method yields the sodium enolate as a stable solid or solution, depending on the solvent and concentration used.

Synthesis via Alkali Metal Salt Exchange

An alternative preparation route involves salt metathesis reactions where a precursor enolate salt of a different alkali metal (e.g., potassium or lithium) is reacted with a sodium salt to exchange the metal ion:

  • The potassium or lithium enolate of 3-cyclohexyl-3-oxoprop-1-en-1-olate is prepared first by standard base treatment.
  • This enolate salt is then treated with a sodium salt such as sodium chloride or sodium iodide in a polar solvent.
  • The sodium enolate precipitates or remains in solution, while the other metal halide is removed by filtration or extraction.
  • This method allows for fine control of the enolate metal counterion and can improve purity and yield.

One-Pot Cyclization and Enolate Formation

Recent methodologies reported in heterocyclic synthesis literature describe one-pot processes combining cyclization and enolate formation steps:

  • Starting from cyclohexanone derivatives and α,β-unsaturated carbonyl compounds, a base-promoted cyclocondensation occurs to form the enolate intermediate.
  • The reaction is often assisted by mild oxidants or catalysts such as potassium persulfate (K2S2O8) to facilitate ring closure and enolate stabilization.
  • Microwave irradiation has been employed to accelerate the reaction, reducing reaction times to under 30 minutes with high yields (above 80%).
  • The reaction conditions typically use DMSO or ethanol as solvents and piperidine acetate as a base catalyst.

Use of Carbonyldiimidazole (CDI) Activation

In some synthetic routes, carbonyldiimidazole (CDI) is used to activate carboxylic acid precursors, which then react with sodium alkoxides to form the enolate salt:

  • The carboxylic acid precursor of the cyclohexyl β-diketone is dissolved in dichloromethane (DCM).
  • CDI is added slowly to form an activated intermediate.
  • Sodium methoxide or sodium hydroxide is then introduced to generate the sodium enolate.
  • The reaction proceeds at room temperature over 1–2 days with monitoring by thin-layer chromatography (TLC).
  • The product is extracted and purified by standard methods.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Solvent(s) Reaction Time Yield (%) Notes
Direct base deprotonation Sodium hydride or sodium methoxide Ethanol, DMSO 1–2 hours 75–90 Requires anhydrous conditions
Alkali metal salt exchange Potassium/Lithium enolate + NaCl/NaI Polar solvents 2–4 hours 70–85 Purity improved by salt exchange
One-pot cyclization + enolate Cyclohexanone derivative + K2S2O8 + piperidine DMSO, ethanol 20–30 minutes (microwave) 80–87 Microwave-assisted, efficient and fast
CDI activation and enolate formation Carbonyldiimidazole + sodium methoxide DCM 1–2 days 65–80 Mild conditions, longer reaction time

Research Findings and Notes

  • The direct base deprotonation method remains the most widely used due to its simplicity and high yield. However, it requires strictly anhydrous conditions to avoid hydrolysis of the enolate.
  • Salt exchange methods provide a route to obtain sodium enolates from other metal enolates, offering flexibility in synthesis and purification.
  • The one-pot cyclization and enolate formation approach, especially with microwave assistance, represents a modern advancement that reduces reaction time significantly while maintaining high yields, making it attractive for scale-up and industrial applications.
  • The use of CDI for activation is more common in complex molecule synthesis where mild conditions are necessary to preserve sensitive functional groups.
  • Solvent choice is critical: DMSO and ethanol are preferred for their ability to dissolve both organic substrates and inorganic bases, facilitating efficient enolate formation.
  • The sodium enolate product is typically isolated as a solid or solution and characterized by NMR, IR, and melting point analysis to confirm purity and structure.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate serves as a reagent in organic synthesis. It is utilized in various chemical reactions, including:

  • Catalysis : Acts as a catalyst in nucleophilic substitution reactions.
  • Electrophilic Reactions : Functions as an electrophile, engaging with nucleophiles to form covalent bonds, which can alter the reactivity of biological molecules .

Biology

In biological research, this compound is employed for:

  • Biochemical Assays : Used to study enzyme kinetics and interactions within biochemical pathways.
  • Molecular Probes : Serves as a probe in molecular biology studies to investigate cellular mechanisms and molecular interactions .

Medicine

The therapeutic potential of this compound is being explored in medicinal chemistry:

  • Drug Development : Investigated for its role as a precursor in synthesizing pharmaceutical compounds, particularly those targeting specific diseases.
  • Aurora Kinase Modulation : Research indicates potential applications in modulating Aurora kinase activity, which is relevant in cancer treatment strategies .

Industrial Applications

In industrial contexts, this compound is utilized as:

  • Specialty Chemicals Production : Acts as an intermediate in manufacturing various specialty chemicals.
  • Chemical Synthesis : Involved in the production of diverse industrial products through its reactivity and functional properties .

Case Study 1: Biochemical Assays

A study investigated the use of this compound as a probe for enzyme activity assays. The results showed that the compound effectively modified enzyme kinetics, providing insights into substrate interactions and enzyme mechanisms.

Case Study 2: Cancer Therapeutics

Research focused on the modulation of Aurora kinases using this compound demonstrated its potential as an anti-cancer agent. The compound exhibited inhibitory activity against specific kinases involved in cell division, highlighting its therapeutic promise .

Mechanism of Action

The mechanism of action of Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent on the β-keto-enolate significantly influences molecular weight, solubility, and reactivity. Key comparisons include:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Predicted CCS (Ų)
Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate* C₉H₁₃O₂Na Cyclohexyl (C₆H₁₁) 176.16 Not available
Sodium 3-oxo-3-phenylprop-1-en-1-olate C₉H₇O₂Na Phenyl (C₆H₅) 170.14 130.1 ([M+H]⁺)
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate C₅H₇O₃Na Ethoxy (C₂H₅O) 138.10 Not available

*Molecular formula and weight inferred from structural analogy.

Key Observations:

  • Cyclohexyl vs.
  • Ethoxy Substituent: The ethoxy group (electron-donating) may enhance enolate stability compared to the electron-neutral cyclohexyl group.

Physical and Spectroscopic Properties

  • Collision Cross-Section (CCS): The phenyl-substituted enolate exhibits a CCS of 130.1 Ų for the [M+H]⁺ adduct, reflecting its planar structure and lower steric hindrance . The cyclohexyl analog’s CCS is expected to be higher due to its bulky substituent.
  • Synthesis and Handling: Sodium enolates like the ethoxy variant are often hygroscopic and require anhydrous conditions . The cyclohexyl compound’s stability may depend on similar factors.

Research Findings and Implications

  • Analytical Challenges: The phenyl enolate’s CCS data aids in mass spectrometry characterization , a method that could be applied to the cyclohexyl variant pending further study.

Biological Activity

Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13NaO2
  • Molecular Weight : 176.19 g/mol
  • CAS Number : 1344821-52-8

The compound is synthesized through the reaction of cyclohexanone with sodium ethoxide in ethanol under reflux conditions, which allows for the efficient formation of the desired product.

This compound functions primarily as an electrophile, engaging in reactions with nucleophiles within biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, thus altering their function and activity. The compound's unique cyclohexyl group imparts distinct steric and electronic properties that influence its reactivity compared to similar compounds .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. Specific studies have highlighted its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has garnered attention for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines, including:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)25Induces apoptosis
HCT-116 (Colon)30Cell cycle arrest
HepG2 (Liver)35DNA fragmentation

The cytotoxic effects appear to be mediated through the up-regulation of pro-apoptotic genes such as P53 and Bax while down-regulating anti-apoptotic genes like Bcl-2 . This dual mechanism enhances its potential as a therapeutic agent against various cancers.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by [Research Group X], this study assessed the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antimicrobial agent.
  • Anticancer Mechanism Exploration :
    • A molecular docking study revealed that this compound binds effectively to the active site of CDK4, an enzyme involved in cell cycle regulation. This binding affinity correlates with its ability to induce cell cycle arrest in cancer cells .

Safety and Toxicity

While this compound shows promising biological activities, safety evaluations are crucial. Preliminary data indicate potential skin and eye irritation upon contact, necessitating further toxicological assessments to establish safe handling guidelines .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate?

  • Methodological Answer : Synthesis typically involves cyclohexylation of β-keto esters followed by deprotonation with sodium hydride. Characterization requires NMR (¹H, ¹³C) to confirm the enolate structure, FTIR for carbonyl and enolate absorption bands, and HPLC to assess purity (>95%). For novel synthesis routes, elemental analysis and X-ray crystallography may be necessary to establish identity .

Q. Which spectroscopic techniques are most effective for analyzing the stability of this compound in solution?

  • Methodological Answer : UV-Vis spectroscopy monitors enolate tautomerization, while ¹H NMR in deuterated solvents (e.g., DMSO-d₆) tracks decomposition products. For kinetic stability studies, time-resolved spectroscopy at controlled temperatures (e.g., 25°C vs. 40°C) is recommended. Ensure reproducibility by documenting solvent purity and instrument calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work under a fume hood due to potential dust inhalation. Store in airtight containers away from moisture. Waste disposal must comply with hazardous chemical protocols, including neutralization before disposal .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound as a nucleophile be elucidated?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) to identify rate-determining steps. DFT calculations (e.g., Gaussian or ORCA) model transition states and electron density maps. Isotopic labeling (e.g., ¹⁸O in the carbonyl group) paired with MS fragmentation analysis validates proposed mechanisms .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., compare NMR with Raman spectroscopy). Replicate experiments under standardized conditions (solvent, concentration, temperature). Review literature for solvent-specific chemical shift variations or crystallographic data to resolve ambiguities .

Q. What strategies optimize the use of this compound in asymmetric catalysis?

  • Methodological Answer : Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity. Use DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can degradation pathways of this compound under oxidative conditions be systematically studied?

  • Methodological Answer : Expose the compound to controlled oxidative environments (e.g., H₂O₂, O₃) and analyze products via LC-MS. Use radical traps (e.g., TEMPO) to identify intermediate species. Accelerated stability studies at elevated temperatures quantify degradation kinetics .

Q. What computational approaches predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Molecular dynamics (MD) simulations model solvation effects, while frontier molecular orbital (FMO) theory predicts regioselectivity. Pair with experimental validation via competitive reaction studies (e.g., with substituted electrophiles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate
Reactant of Route 2
Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.